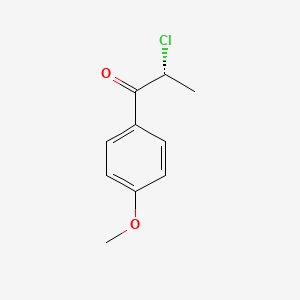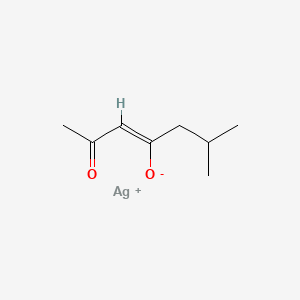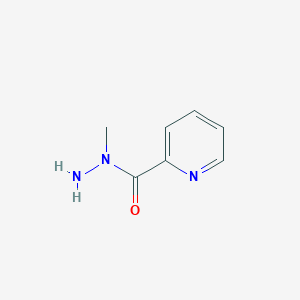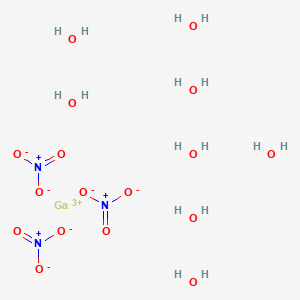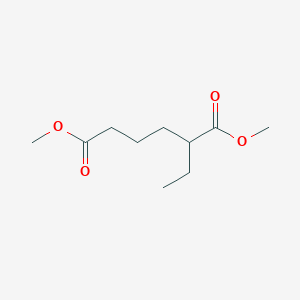
Dimethyl 2-ethylhexanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-ethylhexanedioate is an organic compound with the molecular formula C10H18O4. It is an ester derived from 2-ethylhexanedioic acid and methanol. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-ethylhexanedioate can be synthesized through the esterification of 2-ethylhexanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester and removal of water byproduct.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous esterification processes. The reaction is carried out in large reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-ethylhexanedioate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to 2-ethylhexanedioic acid and methanol.
Reduction: It can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Transesterification: It can react with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products
Hydrolysis: 2-ethylhexanedioic acid and methanol.
Reduction: 2-ethylhexanediol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Dimethyl 2-ethylhexanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential effects on biological systems and as a model compound in biochemical research.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and plasticizers.
Mechanism of Action
The mechanism of action of dimethyl 2-ethylhexanedioate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release 2-ethylhexanedioic acid, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dimethyl succinate: An ester of succinic acid, used in similar applications but with different chemical properties.
Dimethyl adipate: An ester of adipic acid, commonly used as a plasticizer and in polymer production.
Dimethyl glutarate: An ester of glutaric acid, used in organic synthesis and as a solvent.
Uniqueness
Dimethyl 2-ethylhexanedioate is unique due to its branched structure, which imparts different physical and chemical properties compared to its linear counterparts. This uniqueness makes it valuable in specific industrial and research applications where these properties are advantageous.
Properties
CAS No. |
26516-26-7 |
|---|---|
Molecular Formula |
C10H18O4 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
dimethyl 2-ethylhexanedioate |
InChI |
InChI=1S/C10H18O4/c1-4-8(10(12)14-3)6-5-7-9(11)13-2/h8H,4-7H2,1-3H3 |
InChI Key |
MMZVDLQEASJIKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCCC(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3H-Pyrazol-3-one, 4-[(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-ylidene)methyl]-2,4-dihydro-5-methyl-](/img/structure/B13793012.png)
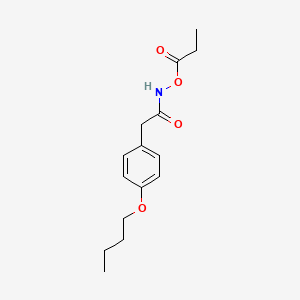

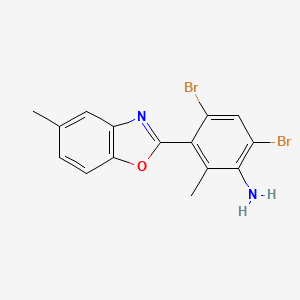
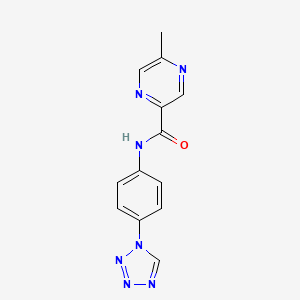


![2-Amino-6-fluoro-4H-benzo[D][1,3]oxazin-4-one](/img/structure/B13793057.png)
![(3aR)-3a,4,6,7-tetrahydro-1H-oxadiazolo[4,3-c][1,4]thiazin-3-one](/img/structure/B13793070.png)

